GPR40 Activator 2
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Overview
Description
GPR40 Activator 2 is a potent activator of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is predominantly expressed in pancreatic beta-cells and plays a crucial role in the regulation of insulin secretion in response to fatty acids. This compound has shown significant potential in the treatment of type 2 diabetes by enhancing insulin secretion in a glucose-dependent manner .
Scientific Research Applications
GPR40 Activator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of G-protein-coupled receptor activation and signaling pathways. In biology, it helps in understanding the role of GPR40 in insulin secretion and glucose homeostasis .
In medicine, this compound is being investigated for its potential to treat type 2 diabetes by enhancing insulin secretion without causing hypoglycemia. It has shown promising results in preclinical and clinical studies, making it a potential candidate for new diabetes therapies . Additionally, it is being explored for its neuroprotective effects in conditions like diabetic peripheral neuropathy .
Mechanism of Action
GPR40 Activator 2 works by activating GPR40, which in turn increases intracellular calcium and activates phospholipases to generate diacylglycerols, resulting in increased insulin secretion . This mechanism is similar to that found with fatty acids . This compound enhances insulin secretion in a glucose-dependent manner, both in vitro and in vivo .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling GPR40 Activator 2 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Future Directions
GPR40 Activator 2 has shown efficacy in increasing insulin secretion and lowering blood glucose in rodent models of type 2 diabetes . Recent phase I and phase II clinical trials in humans have shown that the GPR40 agonist TAK-875 reduces fasting and postprandial blood glucose and lowers HbA1c with efficacy equal to that of the sulfonylurea glimepiride without inducing hypoglycemia or evidence of tachyphylaxis . These data suggest that targeting the GPR40 receptor can be a viable therapeutic option for the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPR40 Activator 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process and verify the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: GPR40 Activator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in various biological assays .
Comparison with Similar Compounds
GPR40 Activator 2 is unique compared to other GPR40 agonists due to its high potency and selectivity. Similar compounds include TAK-875 and AMG 837, which have also shown efficacy in enhancing insulin secretion. this compound has demonstrated a better safety profile and fewer side effects in clinical trials .
List of Similar Compounds:- TAK-875
- AMG 837
- GW9508
- TUG1197
- TUG905
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical outcomes .
Properties
IUPAC Name |
5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCNSCKGNAXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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